4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine
Description
Properties
IUPAC Name |
4-(4-bromo-2-methoxyphenoxy)-1-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-15-7-5-11(6-8-15)17-12-4-3-10(14)9-13(12)16-2/h3-4,9,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONHGQVAQYSRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242254 | |
| Record name | 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-71-5 | |
| Record name | 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine typically involves the reaction of 4-bromo-2-methoxyphenol with 1-methylpiperidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the piperidine ring.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-(4-Bromophenyl)-1-methylpiperidine (CAS 1187928-85-3)
- Key Differences: Lacks the methoxy group and phenoxy linker. The bromine at the para position increases lipophilicity but reduces steric hindrance compared to the target compound.
- Pharmacological Relevance : Likely exhibits altered receptor binding due to the absence of the methoxy group’s electron-donating effects .
4-(4-Bromo-2-chlorophenoxy)-1-methylpiperidine (CAS 1709860-46-7)
- Structure: Contains a 4-bromo-2-chlorophenoxy group.
- Key Differences : Chlorine at the ortho position increases electronegativity and polarity compared to the methoxy group in the target compound. This may enhance binding to electron-rich receptors but reduce metabolic stability .
4-(4-Methoxyphenyl)-1-methylpiperidine
- Structure : Features a methoxyphenyl group without bromine.
- The electron-donating methoxy group may improve solubility but decrease electrophilic reactivity .
Piperidine Core Modifications
Diphenylpyraline (4-(Diphenylmethoxy)-1-methylpiperidine Hydrochloride)
- Structure : Bulky diphenylmethoxy substituent.
- Key Differences : The diphenylmethoxy group increases steric bulk, likely directing the compound toward histamine receptors (as an antihistaminic) rather than serotonin transporters. Highlights how substituent size dictates therapeutic application .
trans-(3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine (CAS 110429-36-2)
- Structure : Benzodioxolyl group with fluorine at the para position.
- Key Differences: Fluorine’s small size and high electronegativity enhance blood-brain barrier penetration.
Heterocyclic Derivatives
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one (CAS 1242260-12-3)
- Structure: Pyridinone core with bromine and methoxy groups.
- Key Differences: The unsaturated pyridinone ring alters electronic properties and hydrogen-bonding capacity compared to saturated piperidine. Likely exhibits distinct pharmacokinetic profiles .
Data Table: Structural and Pharmacological Comparison
Biological Activity
4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a piperidine ring substituted with a phenoxy group that carries a bromine and methoxy substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Six-membered nitrogen-containing ring |
| Phenoxy Group | Aromatic ether group |
| Bromine Substitution | Enhances lipophilicity and reactivity |
| Methoxy Group | Modulates electronic properties |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the phenoxy group is crucial for its activity, as it facilitates binding to specific sites on target proteins.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| OVCAR-4 (ovarian cancer) | 5.67 ± 0.57 |
| Huh7 (hepatocellular carcinoma) | 3.4–1.1 |
| MCF-7 (breast cancer) | 10.25 ± 2.5 |
These results indicate that the compound exhibits dose-dependent cytotoxicity, particularly in ovarian and liver cancer cell lines, suggesting its potential as a therapeutic agent.
The mechanism by which this compound induces cytotoxicity involves:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine and phenoxy moieties can significantly impact potency and selectivity.
Key Findings from SAR Studies
- Bromine Substitution : Enhances binding affinity to target proteins.
- Methoxy Group Positioning : Variations in the position of methoxy groups can alter electronic properties and solubility, affecting bioavailability.
Case Study 1: In Vivo Efficacy
In preclinical models, administration of this compound resulted in significant tumor regression in xenograft models of breast cancer. The study demonstrated that the compound could effectively penetrate tumor tissues and exert its cytotoxic effects.
Case Study 2: Combination Therapy
Research has indicated that when used in combination with other chemotherapeutic agents, such as Olaparib, the efficacy of this compound is enhanced, leading to improved outcomes in resistant cancer models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
